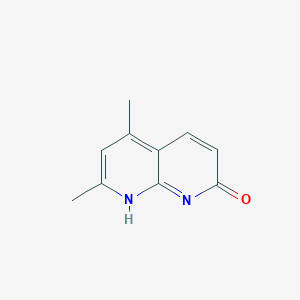

5,7-dimethyl-8H-1,8-naphthyridin-2-one

Description

Properties

IUPAC Name |

5,7-dimethyl-8H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-5-7(2)11-10-8(6)3-4-9(13)12-10/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDGUHRFPAFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=O)N=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C=CC(=O)N=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

-

Solvent : Ethanol, methanol

-

Catalyst : Triethylamine (TEA)

-

Temperature : Room temperature (azide formation), reflux (cyclization)

-

Yield : 45–60% for intermediate 19 ; 35–40% for final cyclized product 21 .

Acid-Catalyzed Condensation of 2,6-Diaminopyridine with 1,3-Dicarbonyl Compounds

Role of Acid Catalysts in Regioselectivity

A widely adopted strategy involves condensing 2,6-diaminopyridine with 1,3-dicarbonyl compounds under acidic conditions. For example, reacting 2,6-diaminopyridine with acetylacetone (2,4-pentanedione) in the presence of perchloric acid (HClO₄) or phosphoric acid (H₃PO₄) yields 5,7-dimethyl-1,8-naphthyridin-2-one as the major product. The choice of acid significantly impacts both yield and isomer distribution:

Mechanistic Insights:

Protonation of the 1,3-diketone by HClO₄ increases its electrophilicity, promoting nucleophilic attack by the amine groups of 2,6-diaminopyridine. Subsequent dehydration and cyclization form the naphthyridine core. The steric bulk of the methyl groups in acetylacetone directs substitution to the 5- and 7-positions.

Halogenation-Displacement Strategies

Synthesis via 2,7-Dichloro- naphthyridine Intermediates

Patent literature discloses a route starting with 2,7-dichloro-[1,naphthyridine, which undergoes selective displacement reactions. Treatment with benzyl alcohol in tetrahydrofuran (THF) and potassium tert-butoxide introduces a benzyloxy group at position 2, while position 7 remains chlorinated. Subsequent reaction with methylamine in dimethylformamide (DMF) replaces the chloride at position 7 with a methyl group. Catalytic hydrogenation (5% Pd/C, H₂) removes the benzyl protecting group, yielding 5,7-dimethyl-8H-1,8-naphthyridin-2-one.

Optimization Parameters:

-

Solvent : THF, DMF

-

Base : Potassium tert-butoxide

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Aminopyridone Cyclization | 6-Chloro-3-cyano-pyridone | Malononitrile, Na₂S₂O₄, TEA | 35–40% | High functional group tolerance | Low yield for final cyclization |

| Acid-Catalyzed Condensation | 2,6-Diaminopyridine, acetylacetone | HClO₄, H₃PO₄ | 55–68% | Regioselective with HClO₄ | Isomer separation required |

| Halogenation-Displacement | 2,7-Dichloro-naphthyridine | Benzyl alcohol, methylamine, Pd/C | 75% | High purity, scalable | Multi-step synthesis |

Mechanistic Studies and Side-Reactions

Degradation Pathways in Basic Media

Attempts to cyclize aminopyridone 6 in 1,2-dichlorobenzene at reflux for 20 hours resulted in partial decomposition, yielding only 30–35% of the desired product. Prolonged heating (>60 hours) led to tar formation, underscoring the need for precise reaction control. Similarly, exposure of 1,8-naphthyridin-2-one 21 to piperidine at reflux caused ring-opening, regenerating 6-aminopyridone 23 .

Chemical Reactions Analysis

Types of Reactions: Compound “5,7-dimethyl-8H-1,8-naphthyridin-2-one” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties.

Scientific Research Applications

Compound “5,7-dimethyl-8H-1,8-naphthyridin-2-one” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for treating specific diseases or conditions.

Industry: It is utilized in industrial processes, including the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of compound “5,7-dimethyl-8H-1,8-naphthyridin-2-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. The exact mechanism depends on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in substituent type and position, which critically impact biological activity. Below is a comparative analysis:

Key Findings from Comparative Studies

Anticancer Activity: 5,7-Dimethyl-8H-1,8-naphthyridin-2-one derivatives exhibit potent c-Met kinase inhibitory activity, with IC₅₀ values comparable to foretinib in HepG2 cells . Hybrids like compound 225 (4-phenoxyquinoline-1,8-naphthyridin-2-one) show superior cytotoxicity (IC₅₀ = 0.44 µM in MCF-7) compared to 5,7-dimethyl analogs, attributed to enhanced π-π stacking with kinase domains .

SR 144528, a 1,8-naphthyridin-2-one derivative, demonstrates 700-fold selectivity for CB2 over CB1 receptors, making it a tool for studying immune responses .

Antibacterial Efficacy: 6-Chloro and 4-chloro derivatives exhibit broad-spectrum antibacterial activity, mimicking fluoroquinolones by targeting DNA gyrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.